4-Amino-2,3-difluorobenzonitrile

Description

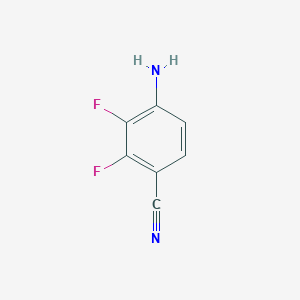

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITORLJYAUMNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562302 | |

| Record name | 4-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-71-7 | |

| Record name | 4-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Amino-2,3-difluorobenzonitrile (CAS No. 112279-71-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2,3-difluorobenzonitrile, a key building block in medicinal chemistry and materials science. The document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in the development of novel therapeutic agents.

Core Compound Properties

This compound is a trifunctional aromatic compound featuring an amino group, a nitrile group, and two fluorine atoms on the benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex organic molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 112279-71-7 | Internal Data |

| Molecular Formula | C₇H₄F₂N₂ | Internal Data |

| Molecular Weight | 154.12 g/mol | Internal Data |

| Appearance | Powder | [1] |

| Melting Point | 108-110 °C | [1] |

| Boiling Point | 269 °C | [1] |

| Density | 1.36 g/cm³ | [1] |

| Flash Point | 116 °C | [1] |

| pKa | -0.69±0.10 (Predicted) | [1] |

| Storage | 2-8°C, Sealed in dry, protect from light | [1] |

Spectral Data

Synthesis and Experimental Protocols

The synthesis of substituted benzonitriles often involves multi-step reaction sequences. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general understanding can be derived from the synthesis of its isomers and structurally related compounds.

A common strategy for the synthesis of aminodifluorobenzonitriles involves the cyanation of a corresponding bromo-difluoroaniline precursor. For example, the synthesis of the isomeric 4-Amino-3,5-difluorobenzonitrile is achieved by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.[3]

A plausible synthetic approach for this compound could involve a similar multi-step process, potentially starting from a commercially available difluoroaniline or a related precursor, followed by functional group manipulations to introduce the cyano and amino moieties at the desired positions.

A patent for a related compound, 4-amino-2-trifluoromethylbenzonitrile, outlines a three-step synthesis involving:

-

Positional Bromination: Introduction of a bromine atom at a specific position on the aromatic ring.

-

Cyano Replacement: Substitution of the bromine atom with a cyano group.

-

Ammonolysis Replacement: Introduction of the amino group.[4]

This generalized workflow can serve as a foundational guide for designing a synthetic route to this compound.

A generalized synthetic workflow for this compound.

Applications in Drug Development

The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[5] this compound, with its unique substitution pattern, serves as a valuable building block in the design and synthesis of novel therapeutic agents.

Role as a Key Intermediate

This compound is a crucial intermediate in the synthesis of a variety of heterocyclic compounds that form the core of many biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, enabling the construction of complex molecular architectures.

Synthesis of Biologically Active Molecules

One notable application of this compound is in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. In one study, this compound was reacted with a diarylpyrimidine core via a Buchwald-Hartwig amination reaction to produce potent anti-HIV agents.

The general reaction scheme for the synthesis of these diarylpyrimidine derivatives is depicted below.

Synthesis of HIV-1 NNRTIs via Buchwald-Hartwig amination.

While the specific signaling pathways affected by these derivatives are not detailed in the available literature, NNRTIs, in general, function by allosterically inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the conversion of viral RNA into DNA.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery and materials science. Its unique substitution pattern offers a distinct reactivity profile that can be exploited to create novel compounds with enhanced biological and physical properties. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. 4-Amino-2-fluorobenzonitrile | 53312-80-4 | Benchchem [benchchem.com]

4-Amino-2,3-difluorobenzonitrile chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a nitrile group, and two vicinal fluorine atoms on the benzene ring, imparts distinct chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a summary of its known chemical properties, a proposed synthesis protocol based on a closely related isomer, and an overview of its potential applications.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C₇H₄F₂N₂[1] |

| Molecular Weight | 154.12 g/mol |

| CAS Number | 112279-71-7[1] |

| Appearance | Off-white to yellow powder |

| Melting Point | 108-110 °C |

| Boiling Point | 269 °C |

| Flash Point | 116 °C |

| Density | 1.36 g/cm³ |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons and the amine protons.

-

¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and carbons bonded to fluorine, which would exhibit C-F coupling.

-

¹⁹F NMR: Signals for the two fluorine atoms on the aromatic ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C≡N stretching of the nitrile, and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

Proposed Synthesis of this compound

Disclaimer: The following protocol is adapted from a documented synthesis of the isomeric 4-amino-3,5-difluorobenzonitrile and has not been experimentally verified for the synthesis of this compound.[2] This procedure should be considered a starting point and may require significant optimization and validation.

Reaction Scheme:

A proposed synthetic route.

Materials:

-

4-Bromo-2,3-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 18%)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,3-difluoroaniline and 3 equivalents of copper(I) cyanide in dimethylformamide.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add an 18% ammonium hydroxide solution and filter the resulting mixture.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic phases with ammonium hydroxide solution, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of multiple functional groups allows for a variety of chemical transformations.

Role as a chemical intermediate.

The amino group can be readily acylated, alkylated, or diazotized to introduce a variety of other functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atoms influence the electronic properties of the ring and can enhance the metabolic stability and binding affinity of derivative compounds, a desirable feature in drug design.

Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is reported to be an irritant to the eyes, skin, and respiratory system.[1] Avoid formation of dust and aerosols. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to 4-Amino-2,3-difluorobenzonitrile and its Isomeric Scaffolds in Research and Development

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Amino-2,3-difluorobenzonitrile, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Due to the limited availability of detailed public data on this specific isomer, this document also leverages information on the closely related and well-characterized isomer, 4-amino-3,5-difluorobenzonitrile, to provide a thorough understanding of the synthesis, properties, and potential applications of this class of compounds.

Core Compound Structure and Properties

This compound is a small molecule featuring a benzene ring substituted with an amino (-NH2) group, a nitrile (-CN) group, and two fluorine atoms at the 2 and 3 positions. The unique arrangement of these functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.

Structure:

Physicochemical Properties of this compound:

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 112279-71-7 | N/A |

| Molecular Formula | C₇H₄F₂N₂ | N/A |

| Molecular Weight | 154.12 g/mol | N/A |

| Melting Point | 108-110 °C | N/A |

| Boiling Point | 269 °C | N/A |

| Density | 1.36 g/cm³ | N/A |

Synthesis of Aminodifluorobenzonitrile Scaffolds

Representative Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile

This protocol describes a Rosenmund-von Braun type reaction for the cyanation of a halogenated aniline.

Reaction Scheme:

Caption: Synthetic workflow for 4-amino-3,5-difluorobenzonitrile.

Materials:

-

4-Bromo-2,6-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ammonium hydroxide (NH₄OH) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a round-bottom flask, suspend 4-bromo-2,6-difluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) in dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Add ammonium hydroxide solution to the cooled mixture and filter the resulting solution.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with ammonium hydroxide solution, deionized water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 4-amino-3,5-difluorobenzonitrile.

Applications in Drug Discovery and Development

Fluorinated aromatic compounds are of high interest in drug discovery due to the ability of fluorine to modulate key drug-like properties. The introduction of fluorine can enhance metabolic stability, increase binding affinity, and alter the acidity of nearby functional groups. While specific biological activity data for this compound is not publicly available, its structural motifs are present in various kinase inhibitors and other therapeutic agents.

The amino and nitrile groups serve as versatile synthetic handles for the construction of a wide range of heterocyclic scaffolds that are common in pharmacologically active molecules. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form fused ring systems, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Logical Relationship in Kinase Inhibitor Synthesis

The following diagram illustrates a generalized logical workflow for the utilization of an aminobenzonitrile core in the synthesis of kinase inhibitors.

Caption: Logical workflow for kinase inhibitor synthesis.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the development of novel pharmaceuticals and advanced materials. While detailed experimental data for this specific isomer is scarce, the established chemistry of its isomers, such as 4-amino-3,5-difluorobenzonitrile, provides a solid foundation for its synthetic utility.

Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential. The strategic placement of the fluorine atoms is expected to confer unique properties that could lead to the discovery of new chemical entities with enhanced performance characteristics. As synthetic methodologies become more refined and the demand for novel fluorinated compounds grows, it is anticipated that a more comprehensive dataset for this compound will emerge, paving the way for its broader application in research and development.

Technical Guide: 4-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a nitrile, and two vicinal fluorine atoms on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic incorporation of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound.

Molecular Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂N₂ | |

| Molecular Weight | 154.12 g/mol | |

| CAS Number | 112279-71-7 | |

| Appearance | Colorless to light yellow solid | |

| Melting Point | 89-92 °C | |

| Boiling Point | 160-162 °C | |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; insoluble in water. |

Note: Some physical properties are reported for the isomeric compound 2,3-difluoro-4-cyanoaniline and are provided here as an estimation.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of this compound.

Synthesis of this compound

General Synthetic Workflow (Hypothetical)

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) should be observed at an m/z corresponding to the molecular weight of 154.12.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. As a fluorinated aniline derivative, it serves as a key intermediate in the synthesis of a range of pharmaceutical compounds.

Potential Roles as a Pharmaceutical Intermediate:

-

Kinase Inhibitors: The aminobenzonitrile scaffold is a common feature in kinase inhibitors used in oncology.

-

Antiviral Agents: Modified nucleosides and other heterocyclic compounds with antiviral properties can be synthesized from aminobenzonitrile precursors.

-

Agrochemicals: This compound can be utilized as an intermediate in the production of certain pesticides and herbicides.

-

Pigments: It can also serve as a precursor for the synthesis of organic pigments.

Logical Relationship of Intermediate to Final Product

Caption: Role of this compound as an intermediate in drug manufacturing.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory. It may be irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid contact with oxidants, acids, and heat sources to prevent dangerous reactions. This compound may be toxic to the aquatic environment, and proper disposal methods should be followed.

This technical guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

Technical Guide to the Safe Handling of 4-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 4-Amino-2,3-difluorobenzonitrile (CAS No. 112279-71-7). The information is intended to support laboratory safety and procedural planning for professionals in research and drug development.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-Difluoro-4-aminobenzonitrile |

| CAS Number | 112279-71-7 |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Colorless to light yellow solid[1] |

| Boiling Point | 268.6°C at 760 mmHg[2] |

| Flash Point | 116.3°C[2] |

| Density | 1.36 g/cm³[2] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; insoluble in water.[1] |

Hazard Identification and Classification

While a complete GHS classification is not available in the public domain, preliminary hazard statements for similar compounds and general safety information suggest that this compound should be handled with care. It may be irritating to the eyes, skin, and respiratory system.[1]

Potential Hazard Statements (based on related compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is critical to ensure personnel safety and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and acids.[1]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

| Toxicological Data | Value |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | May cause skin irritation[1] |

| Serious Eye Damage/Irritation | May cause serious eye irritation[1] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

| Ecological Data | Value |

| Toxicity to Fish | No data available[2] |

| Toxicity to Daphnia and other Aquatic Invertebrates | No data available[2] |

| Toxicity to Algae | No data available[2] |

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to emergency response.

References

Navigating the Synthesis Landscape: A Technical Guide to Handling and Storing 4-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols for handling and storing 4-Amino-2,3-difluorobenzonitrile, a critical building block in modern medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from publicly available data on structurally related aminofluorobenzonitrile derivatives to establish a robust framework for its safe utilization. Researchers must supplement this guidance with a thorough, compound-specific risk assessment before commencing any experimental work.

Physicochemical and Hazard Profile

Table 1: Physical and Chemical Properties of Related Aminodifluorobenzonitrile Isomers

| Property | 2-Amino-3,5-difluorobenzonitrile | 4-Amino-3,5-difluorobenzonitrile | 2-Amino-4,6-difluorobenzonitrile |

| CAS Number | 126674-94-0 | 64248-63-1 | 161957-56-8 |

| Molecular Formula | C₇H₄F₂N₂ | C₇H₄F₂N₂ | C₇H₄F₂N₂ |

| Molecular Weight ( g/mol ) | 154.12[1] | 154.12[1] | 154.12[1] |

| Melting Point (°C) | 85 - 88[1] | 84 - 86[1] | 104 - 108[1] |

| Appearance | Colorless to light yellow solid[2] | Dark-brown solid[3] | Not specified |

Table 2: Hazard Identification for Structurally Similar Compounds

| Hazard Statement | Associated Compound(s) |

| Toxic if swallowed[4] | 4-Amino-3-fluorobenzonitrile[4] |

| Harmful if swallowed[4] | 4-Amino-3-fluorobenzonitrile[4] |

| Toxic in contact with skin[4] | 4-Amino-3-fluorobenzonitrile[4] |

| Causes skin irritation[4][5][6] | 4-Amino-2-(trifluoromethyl)benzonitrile, N-(4-Amino-2,5-diethoxyphenyl)benzamide, 4-Amino-3-fluorobenzonitrile[4][5][6] |

| Causes serious eye irritation/damage[4][5][6] | 4-Amino-2-(trifluoromethyl)benzonitrile, N-(4-Amino-2,5-diethoxyphenyl)benzamide, 4-Amino-3-fluorobenzonitrile[4][5][6] |

| Harmful if inhaled[4] | 4-Amino-3-fluorobenzonitrile[4] |

| May cause respiratory irritation[7] | 2,4-Difluorobenzonitrile[7] |

Safe Handling and Personal Protective Equipment (PPE)

A meticulous approach to handling is paramount to minimize exposure risks. All operations involving this compound should be conducted within a certified chemical fume hood.[8][9]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Rationale & Best Practices |

| Eye and Face Protection | Chemical safety goggles with a face shield[9][10] | Protects against splashes, dust, and unforeseen reactions.[9] |

| Skin Protection | Chemical-resistant nitrile or neoprene gloves.[9][10] Disposable lab coat.[9] | Prevents dermal absorption.[9] Regularly inspect gloves for degradation or punctures and change them immediately if contaminated.[8][10] A lab coat protects personal clothing.[9] |

| Respiratory Protection | NIOSH-approved respirator with an appropriate particulate filter[11] | Necessary if handling procedures are likely to generate dust and a fume hood is unavailable or insufficient.[11] |

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Table 4: Storage and Incompatibility Guidelines

| Parameter | Recommendation |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][14] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides, and chloroformates.[5][13][14] Avoid contact with heat sources.[2] |

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7][10][12] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[5][12][13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12][13] |

Experimental Workflow and Logic

The following diagrams illustrate the logical workflows for risk assessment and safe handling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Physicochemical and Spectroscopic Characterization of 4-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available physicochemical data for 4-Amino-2,3-difluorobenzonitrile (CAS No. 112279-71-7). Due to the limited availability of public domain experimental spectroscopic data for this specific isomer, this document also presents representative spectroscopic data and detailed experimental protocols for analogous compounds. This information is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and materials science, offering insights into the expected spectral characteristics and the methodologies for their acquisition.

Introduction

This compound is a fluorinated aromatic nitrile that holds potential as a building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of the amino, difluoro, and nitrile functionalities imparts unique electronic and structural properties, making it a compound of interest for various applications. Accurate spectroscopic and physicochemical characterization is paramount for its identification, purity assessment, and elucidation of its role in chemical synthesis and biological interactions.

This guide addresses the current landscape of available data for this compound and provides a practical framework for its analysis.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112279-71-7 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄F₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 154.12 g/mol | --INVALID-LINK-- |

| Melting Point | 108-110 °C | --INVALID-LINK-- |

| Boiling Point | 269 °C | --INVALID-LINK-- |

| Density | 1.36 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.533 | --INVALID-LINK-- |

Spectroscopic Data of Analogous Compounds

To provide a reference for the expected spectroscopic features of this compound, data for structurally related compounds are presented below.

¹H and ¹³C NMR Data for 4-Aminobenzonitrile

The following tables summarize the ¹H and ¹³C NMR spectral data for the non-fluorinated analog, 4-Aminobenzonitrile.

Table 1: ¹H NMR Data for 4-Aminobenzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.38 | d | 2H, Ar-H |

| 6.65 | d | 2H, Ar-H |

| 4.30 (br s) | s | 2H, -NH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Data for 4-Aminobenzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 150.8 | C-NH₂ |

| 133.7 | Ar-CH |

| 120.4 | C-CN |

| 114.4 | Ar-CH |

| 99.5 | C-CN |

Solvent: CDCl₃

IR and Mass Spectrometry Data for 4-Aminobenzonitrile

Table 3: Key IR Absorptions for 4-Aminobenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amino group) |

| 2220 | Strong | C≡N Stretch (Nitrile group) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic ring) |

Table 4: Mass Spectrometry Data for 4-Aminobenzonitrile

| m/z | Relative Intensity (%) | Assignment |

| 118 | 100 | [M]⁺ (Molecular Ion) |

| 91 | High | [M-HCN]⁺ |

| 64 | Medium | [C₅H₄]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for obtaining the spectroscopic data presented for the analogous compounds. These methodologies are standard and can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is used.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The sample pellet is placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: For a solid sample, it can be dissolved in a volatile solvent and injected into the GC, or introduced via a direct insertion probe.

-

Ionization: Electron Impact (EI) is a common ionization method for small organic molecules.

-

Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide has compiled the available physicochemical data for this compound and presented a comprehensive overview of the spectroscopic techniques and data for analogous compounds. While experimental spectra for the title compound are currently scarce in the public domain, the information provided herein offers a valuable predictive and methodological resource for researchers. The detailed protocols and logical workflow are intended to facilitate the efficient and accurate characterization of this and other novel chemical entities in a drug discovery and development context.

Technical Guide: ¹H NMR Spectrum of 4-Amino-2,3-difluorobenzonitrile

For: Researchers, Scientists, and Drug Development Professionals Topic: An In-depth Analysis of the ¹H NMR Spectrum of 4-Amino-2,3-difluorobenzonitrile

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Due to the absence of publicly available experimental data for this specific compound, the spectral parameters presented herein are predicted based on established principles of NMR spectroscopy, including substituent chemical shift increments, and known data from analogous molecular structures. This guide offers a robust framework for the interpretation and verification of future experimental spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to display signals corresponding to two distinct proton environments: the aromatic protons on the benzene ring and the protons of the primary amine group. The aromatic region is anticipated to show a complex splitting pattern arising from proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling.

The predicted quantitative data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constants (J) [Hz] | Integration |

| H-6 | ~ 6.5 - 6.7 | ddd | ³J(H6-H5) ≈ 8.5 - 9.0⁴J(H6-F3) ≈ 6.0 - 7.0⁵J(H6-F2) ≈ 1.0 - 2.0 | 1H |

| H-5 | ~ 7.1 - 7.3 | ddd | ³J(H5-H6) ≈ 8.5 - 9.0³J(H5-F3) ≈ 9.0 - 10.0⁴J(H5-F2) ≈ 4.0 - 5.0 | 1H |

| -NH₂ | ~ 4.0 - 5.0 | br s | N/A | 2H |

Disclaimer: These values are predictions. Actual experimental values may vary based on solvent, concentration, and temperature.

Justification for Predictions:

-

Aromatic Protons (H-5 and H-6): The chemical shifts are influenced by the strong electron-donating effect of the amino group at C-4, which causes a significant upfield shift (shielding) compared to benzene (δ = 7.36 ppm). The H-6 proton, being ortho to the amino group, is expected to be the most shielded and appear at the lowest chemical shift.[1] The two fluorine atoms and the nitrile group exert an electron-withdrawing (deshielding) effect. The multiplicity for both H-5 and H-6 is predicted to be a doublet of doublet of doublets (ddd) due to coupling with the adjacent proton and the two non-equivalent fluorine atoms.

-

³J(H6-H5): A typical ortho H-H coupling constant.[2]

-

³J(H5-F3) and ⁴J(H6-F3): Ortho and meta H-F coupling constants. Ortho H-F coupling is generally larger than meta H-F coupling.

-

⁴J(H5-F2) and ⁵J(H6-F2): Meta and para H-F coupling constants. Para H-F coupling is typically the smallest.

-

-

Amino Protons (-NH₂): The signal for amine protons is typically a broad singlet, and its chemical shift is highly dependent on the solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] In a non-polar solvent like CDCl₃, it is expected in the lower end of the range, while in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, it would appear further downfield.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum for a solid aromatic compound like this compound.

1. Sample Preparation:

-

Analyte Quantity: Accurately weigh 5-10 mg of the solid this compound.[5][6][7]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent dissolving power for polar aromatic compounds. Alternatively, deuterated chloroform (CDCl₃) can be used. Use approximately 0.6-0.7 mL of the solvent.[6][7]

-

Dissolution: Prepare the sample in a small, clean, dry vial. Add the solvent to the solid analyte and ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.[7][8]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into a clean, dry 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[5][6]

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

2. Instrument and Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns.

-

Temperature: Maintain a constant probe temperature, typically 25 °C (298 K).

-

Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[5]

-

Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.

-

Acquisition Time (aq): Set to 3-4 seconds to ensure good data resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm is suitable for a ¹H spectrum.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at δ ≈ 2.50 ppm).

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the primary spin-spin coupling interactions responsible for the splitting of the aromatic proton signals in this compound.

Caption: Predicted ¹H-¹⁹F and ¹H-¹H spin-spin coupling pathways for this compound.

References

- 1. youtube.com [youtube.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR of 4-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Amino-2,3-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the predicted ¹³C NMR spectral data, a detailed experimental protocol for its acquisition, and a discussion of the underlying principles governing the observed chemical shifts and coupling constants.

Introduction

This compound is a polysubstituted aromatic compound whose structural elucidation is critical for quality control and reaction monitoring. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule. The presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) couplings, which can further aid in spectral assignment but also increase spectral complexity. Understanding the interplay of the electron-donating amino group, the electron-withdrawing cyano group, and the two ortho-fluorine substituents is key to interpreting the ¹³C NMR spectrum of this molecule.

Predicted ¹³C NMR Spectral Data

Due to the lack of publicly available experimental ¹³C NMR data for this compound, the following data has been predicted based on established substituent chemical shift (SCS) effects, analysis of structurally similar compounds, and known C-F coupling constants. It is important to note that for polysubstituted benzenes, especially with adjacent and sterically interacting substituents, simple additivity of SCS values may not be perfectly accurate. Therefore, these predicted values should be considered as a guide for spectral assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |

| C1 | ~95 - 105 | dd | ¹J(C1-F) ≈ 15-25, ²J(C1-F) ≈ 3-7 |

| C2 | ~140 - 150 | dd (broad) | ¹J(C2-F) ≈ 240-260, ²J(C2-F) ≈ 10-20 |

| C3 | ~145 - 155 | dd (broad) | ¹J(C3-F) ≈ 245-265, ²J(C3-F) ≈ 10-20 |

| C4 | ~150 - 160 | t | ³J(C4-F) ≈ 2-5 |

| C5 | ~110 - 120 | d | ⁴J(C5-F) ≈ 1-3 |

| C6 | ~125 - 135 | d | ³J(C6-F) ≈ 3-7 |

| CN | ~115 - 120 | t | ⁴J(CN-F) ≈ 1-3 |

Predicted in CDCl₃ at a standard operating frequency for ¹³C NMR (e.g., 100 or 125 MHz). dd = doublet of doublets, t = triplet, d = doublet.

Interpretation of the Predicted Spectrum

The predicted chemical shifts and coupling patterns are governed by the electronic and steric effects of the substituents on the benzene ring.

Caption: Logical relationships of substituent effects on the aromatic carbons.

The amino group at C4 is a strong activating group with a dominant +M (mesomeric) effect, leading to increased electron density at the ortho (C3, C5) and para (not applicable here) positions, causing an upfield shift (shielding).

The cyano group at C1 is a deactivating group with a strong -M and -I (inductive) effect, leading to a significant downfield shift (deshielding) of the ipso-carbon (C1) and a lesser deshielding of the ortho (C2, C6) and para (C4) carbons.

The two fluorine atoms at C2 and C3 exert a strong -I effect, causing significant deshielding of the directly attached carbons (C2 and C3). They also have a +M effect which is generally weaker than their inductive effect. The proximity of the two fluorine atoms can lead to non-additive effects on the chemical shifts of the surrounding carbons.

Carbon-Fluorine coupling is a key feature of the spectrum. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:

-

¹J(C-F): Large, typically 240-260 Hz for carbons directly bonded to fluorine.

-

²J(C-F): Smaller, around 10-25 Hz.

-

³J(C-F) and ⁴J(C-F): Generally small, in the range of 1-7 Hz.

Experimental Protocol for ¹³C NMR Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation

-

Analyte: 10-50 mg of this compound. A higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time, as ¹³C NMR is inherently less sensitive than ¹H NMR.

-

Solvent: 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single deuterium lock signal. Other suitable solvents include DMSO-d₆ or Acetone-d₆, depending on the solubility of the sample.

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent and gently agitate (e.g., vortex or sonicate) until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

-

Cap the NMR tube securely.

-

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

2. Instrument and Acquisition Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) equipped with a broadband probe.

-

Nucleus: ¹³C

-

Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including those of the solvent, are observed.

-

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration. The number of scans should be sufficient to obtain a signal-to-noise ratio of at least 20:1 for the weakest signal.

-

Relaxation Delay (D1): 2 seconds. This is a standard value for qualitative ¹³C NMR. For quantitative analysis, a longer delay (5-7 times the longest T₁ of the carbons of interest) would be necessary.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Pulse Width (P1): A 30° or 90° pulse, as calibrated for the specific probe.

3. Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and, if necessary for relative abundance information, integrate their areas. Note that for standard proton-decoupled ¹³C NMR, peak integrals are not always directly proportional to the number of carbons due to varying Nuclear Overhauser Effects (NOE) and relaxation times.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR spectroscopy of this compound. The predicted spectral data, coupled with the detailed experimental protocol, offers a robust framework for researchers and scientists in the fields of drug discovery and chemical development to confidently identify and characterize this important molecule. The complex interplay of substituent effects and carbon-fluorine couplings in this system highlights the power of ¹³C NMR in elucidating the detailed structure of polysubstituted aromatic compounds. For definitive structural confirmation, two-dimensional NMR experiments such as HSQC and HMBC are recommended to establish C-H and long-range C-H correlations, respectively.

An In-depth Technical Guide to the Mass Spectrometry of 4-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-Amino-2,3-difluorobenzonitrile, a compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental mass spectra for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally similar compounds. This guide also includes comprehensive experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, along with a generalized workflow for mass spectrometric experiments.

Molecular Profile and Predicted Mass Spectrum

This compound (C₇H₄F₂N₂) has a monoisotopic molecular weight of 154.0342 g/mol .[1][2][3] The presence of an even number of nitrogen atoms results in an even nominal molecular weight.

Predicted Electron Ionization (EI) Fragmentation

Electron ionization mass spectrometry of aromatic compounds typically yields a prominent molecular ion peak due to the stability of the aromatic ring. The fragmentation of this compound is predicted to involve characteristic losses related to its functional groups: the amino group, the nitrile group, and the fluorine substituents.

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 154 | [C₇H₄F₂N₂]⁺• | - | Molecular Ion (M⁺•) |

| 127 | [C₇H₃F₂N]⁺• | HCN | Loss of hydrogen cyanide from the molecular ion, a common fragmentation for benzonitriles.[4][5][6] |

| 126 | [C₇H₂F₂N]⁺ | H₂CN | Loss of a hydrogen and hydrogen cyanide. |

| 108 | [C₆H₃F₂]⁺ | HCN, NH | Sequential loss of HCN and then an amino radical. |

| 100 | [C₆H₂FN]⁺ | HF, HCN | Loss of hydrogen fluoride followed by hydrogen cyanide. |

| 99 | [C₆HFN]⁺• | HF, H, CN | Loss of HF, a hydrogen radical, and a cyano radical. |

| 77 | [C₆H₄]⁺• | F₂, HCN, NH₂ | Loss of both fluorine atoms, hydrogen cyanide, and the amino group. |

Experimental Protocols for Mass Spectrometry

The following protocols provide detailed methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Dissolution: Accurately weigh and dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane to a concentration of 1 mg/mL.

-

Dilution: Perform serial dilutions to prepare a working solution with a concentration range of 1-10 µg/mL.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 200 °C at 15 °C/min.

-

Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-450.

-

Solvent Delay: 3 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for polar and non-volatile compounds and can be adapted for the analysis of this compound, particularly when dealing with complex matrices.

Sample Preparation:

-

Dissolution: Dissolve the sample in a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

-

Dilution: Prepare working solutions in the range of 10-1000 ng/mL using the mobile phase as the diluent.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Vial Transfer: Transfer the filtrate to an LC-MS certified autosampler vial.

Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

-

Mass Spectrometer: Agilent 6546 Q-TOF LC/MS (or equivalent).

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent).

-

Column Temperature: 40 °C.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: 5% to 95% B.

-

8-10 min: 95% B.

-

10-10.1 min: 95% to 5% B.

-

10.1-12 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Nozzle Voltage: 500 V.

-

Fragmentor Voltage: 100 V.

-

Mass Range: m/z 50-500.

-

Data Acquisition: MS1 (full scan) and targeted MS/MS (for fragmentation analysis).

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

General Mass Spectrometry Workflow

This diagram outlines the typical workflow for a mass spectrometry experiment, from sample preparation to data analysis.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Aminodifluorobenzonitrile Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodifluorobenzonitrile isomers are a class of fluorinated aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and drug development. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The relative positions of the amino, fluoro, and nitrile functional groups on the benzene ring give rise to a variety of isomers, each with a unique set of physical characteristics. This technical guide provides a comprehensive overview of the available physical property data for these isomers, details established experimental protocols for their determination, and presents a logical workflow for their characterization.

Data Presentation: Physical Properties of Aminodifluorobenzonitrile Isomers

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-3,4-difluorobenzonitrile | 71651-68-3 | C₇H₄F₂N₂ | 154.12 | Not available | Not available |

| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88[1] | 160[1] |

| 2-Amino-4,5-difluorobenzonitrile | 219823-49-1 | C₇H₄F₂N₂ | 154.12 | Not available | Not available |

| 2-Amino-4,6-difluorobenzonitrile | 161957-56-8 | C₇H₄F₂N₂ | 154.12 | 104 - 108[1] | Not available |

| 3-Amino-2,4-difluorobenzonitrile | Not available | C₇H₄F₂N₂ | 154.12 | Not available | Not available |

| 4-Amino-2,3-difluorobenzonitrile | 112279-71-7 | C₇H₄F₂N₂ | 154.12 | 108 - 110 | 269 |

| 4-Amino-2,5-difluorobenzonitrile | 112279-61-5 | C₇H₄F₂N₂ | 154.12 | 91 - 94[2] | Not available |

| 4-Amino-2,6-difluorobenzonitrile | 207297-92-5 | C₇H₄F₂N₂ | 154.12 | Not available | Not available |

| 4-Amino-3,5-difluorobenzonitrile | 110301-23-0 | C₇H₄F₂N₂ | 154.12 | 84 - 86[1] | Not available |

Experimental Protocols

The following sections detail generalized, well-established methodologies for the determination of key physical properties of organic compounds, including aminodifluorobenzonitrile isomers.

Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid aminodifluorobenzonitrile isomer transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Ensure the sample is pure and dry. If necessary, pulverize a small amount of the crystalline sample to a fine powder.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the substance. For a pure compound, this range should be narrow (typically 0.5-2°C).

Protocol 2: Determination of Boiling Point (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid aminodifluorobenzonitrile isomer equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly in a heating bath, making sure the rubber band is not submerged in the heating medium.

-

Heat the bath gradually while stirring to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Protocol 3: Determination of Aqueous Solubility

Objective: To determine the extent to which an aminodifluorobenzonitrile isomer dissolves in water at a specific temperature.

Apparatus:

-

Vials or test tubes with closures

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid aminodifluorobenzonitrile isomer to a known volume of water in a vial.

-

Seal the vial and place it in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered solution to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved isomer using a pre-calibrated analytical method (e.g., HPLC-UV).

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Protocol 4: Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the amino group on the aminodifluorobenzonitrile isomer.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure (Potentiometric Titration):

-

Accurately weigh a small amount of the aminodifluorobenzonitrile isomer and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution.

-

Add small, precise increments of the standardized strong acid or base from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the amino groups have been protonated or deprotonated). This corresponds to the midpoint of the steepest part of the titration curve.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of aminodifluorobenzonitrile isomers.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, proposed synthetic route for the preparation of 4-Amino-2,3-difluorobenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. Due to the absence of a directly published protocol for this specific isomer, a three-step synthesis pathway is proposed based on analogous and well-established chemical transformations. The proposed synthesis involves the fluorination of 3,4-dichlorobenzonitrile to yield 3,4-difluorobenzonitrile, followed by a regioselective nitration and subsequent reduction of the nitro group to the desired amine. This document offers detailed experimental protocols for each step, presents quantitative data in tabular format, and includes a visual representation of the synthetic workflow.

Disclaimer: The following synthesis protocol is a proposed route and has not been experimentally validated as a whole. The nitration step, in particular, may produce a mixture of isomers requiring careful purification and characterization. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from 3,4-dichlorobenzonitrile.

Figure 1: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Difluorobenzonitrile from 3,4-Dichlorobenzonitrile

This procedure is adapted from patented industrial processes for the synthesis of 3,4-difluorobenzonitrile.[1][2][3]

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (Molar Eq.) |

| 3,4-Dichlorobenzonitrile | 172.00 g/mol | 1.0 eq. |

| Potassium Fluoride (spray-dried) | 58.10 g/mol | 2.5 - 3.0 eq. |

| Phase-Transfer Catalyst* | - | 0.02 - 0.05 eq. |

| 1,3-Dimethyl-2-imidazolidinone (DMI) | 114.15 g/mol | Solvent (e.g., 3-5 mL/g) |

| Toluene | 92.14 g/mol | For azeotropic drying |

Note: Common phase-transfer catalysts include tetraphenylphosphonium bromide or proprietary ammonium salts.

Protocol:

-

To a reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 3,4-dichlorobenzonitrile, the phase-transfer catalyst, and 1,3-dimethyl-2-imidazolidinone (DMI).

-

Add toluene to the mixture and heat to reflux to azeotropically remove any residual water.

-

After ensuring the system is anhydrous, distill off the toluene.

-

Add spray-dried potassium fluoride to the reaction mixture.

-

Heat the mixture to 180-220°C and maintain for 5-15 hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Wash the filter cake with toluene.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3,4-difluorobenzonitrile.

Expected Yield: 85-95%

Step 2: Proposed Synthesis of 4-Nitro-2,3-difluorobenzonitrile

This proposed protocol is based on the nitration of a similar compound, 1,2-difluorobenzene, and standard nitration procedures.[4] Caution: Nitration reactions are highly exothermic and potentially hazardous. Perform on a small scale with appropriate safety precautions.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (Molar Eq.) |

| 3,4-Difluorobenzonitrile | 139.10 g/mol | 1.0 eq. |

| Fuming Nitric Acid (90%) | 63.01 g/mol | 1.1 - 1.5 eq. |

| Sulfuric Acid (98%) | 98.08 g/mol | 2.0 - 3.0 eq. |

| Ice | - | For work-up |

| Diethyl Ether | 74.12 g/mol | For extraction |

Protocol:

-

In a flask cooled in an ice-salt bath to 0°C, slowly add sulfuric acid.

-

While maintaining the temperature between 0-5°C, add 3,4-difluorobenzonitrile to the sulfuric acid with stirring until fully dissolved.

-

In a separate container, cool the fuming nitric acid to 0°C.

-

Slowly add the cold fuming nitric acid dropwise to the solution of 3,4-difluorobenzonitrile in sulfuric acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product may contain isomeric nitro compounds. Purify by column chromatography on silica gel or by recrystallization to isolate 4-nitro-2,3-difluorobenzonitrile.

Expected Yield: Variable, dependent on regioselectivity.

Step 3: Synthesis of this compound

This protocol is based on the selective reduction of aromatic nitro compounds using Raney Nickel.[1][2]

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (Molar Eq.) |

| 4-Nitro-2,3-difluorobenzonitrile | 184.09 g/mol | 1.0 eq. |

| Raney Nickel (slurry in water) | - | Catalytic amount |

| Methanol | 32.04 g/mol | Solvent |

| Formic Acid (90%) or H₂ gas | 46.03 g/mol | Reducing agent |

Protocol:

-

In a reaction flask, suspend 4-nitro-2,3-difluorobenzonitrile in methanol.

-

Carefully add a catalytic amount of Raney Nickel slurry.

-

Method A (Formic Acid): While stirring at room temperature, slowly add formic acid. The reaction is typically complete within 30-60 minutes. Monitor by TLC.

-

Method B (Hydrogenation): Alternatively, subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or hydrogen uptake).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry. Keep the filter cake wet with water or methanol.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound.

Expected Yield: 80-95%

Summary of Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3,4-Dichlorobenzonitrile | 3,4-Difluorobenzonitrile | KF, Phase-Transfer Catalyst | DMI | 180-220 | 5-15 | 85-95 |

| 2 | 3,4-Difluorobenzonitrile | 4-Nitro-2,3-difluorobenzonitrile | HNO₃, H₂SO₄ | - | 0-10 | 1-2 | Variable |

| 3 | 4-Nitro-2,3-difluorobenzonitrile | This compound | Raney Ni, HCOOH or H₂ | Methanol | RT | 0.5-2 | 80-95 |

Safety Information

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle fuming nitric acid and concentrated sulfuric acid with extreme care as they are highly corrosive.

-

Nitration reactions are highly exothermic and can be explosive if not controlled properly.

-

Raney Nickel is pyrophoric and must be handled with care, especially during filtration. Do not allow it to dry in the air.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

- 1. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. WO1996036587A1 - Catalytic nitration - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 4-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Amino-2,3-difluorobenzonitrile, a valuable building block in medicinal chemistry and materials science. The procedures outlined are based on established chemical transformations and are intended to be performed by trained professionals in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence starting from a suitable precursor. The first step involves the introduction of a nitrile group onto a difluoronitrobenzene scaffold, followed by the reduction of the nitro group to an amine in the second step. This approach offers a reliable route to the target compound.

Safety Precautions

-

Cyanide Compounds: The synthesis may involve the use of cyanide salts, which are highly toxic. Handle with extreme caution in a well-ventilated fume hood. All waste containing cyanide must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

-